5-Amino-3-pyridinecarboxamide

Medicinal Chemistry Preformulation ADME

5-Amino-3-pyridinecarboxamide (5-aminonicotinamide) is the only pyridinecarboxamide isomer yielding biologically inactive 5-amino-NAD, enabling NAD-dependent dehydrogenase studies without metabolic interference. Unlike nicotinamide (active NAD⁺) or 6-aminonicotinamide (G6PD inhibitor), its 5-amino-3-carboxamide substitution provides unique hydrogen-bonding and orthogonal reactivity for library synthesis. High aqueous solubility (46.5 mg/mL) and low lipophilicity (XLogP3 -1.0) suit aqueous-based assays. Procure ≥95% purity, stored at -20°C for batch consistency.

Molecular Formula C6H7N3O
Molecular Weight 137.14 g/mol
CAS No. 60524-14-3
Cat. No. B112832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3-pyridinecarboxamide
CAS60524-14-3
Molecular FormulaC6H7N3O
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1N)C(=O)N
InChIInChI=1S/C6H7N3O/c7-5-1-4(6(8)10)2-9-3-5/h1-3H,7H2,(H2,8,10)
InChIKeyGQGQFLVAXGKVQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-3-pyridinecarboxamide (CAS 60524-14-3): A Strategic Nicotinamide Analog and Heterocyclic Building Block for Pharmaceutical R&D Procurement


5-Amino-3-pyridinecarboxamide (CAS 60524-14-3), also known as 5-aminonicotinamide, is a disubstituted pyridine derivative with the molecular formula C₆H₇N₃O and a molecular weight of 137.14 g/mol [1]. As a structural analog of nicotinamide (Vitamin B3), it features an amino group at the 5-position of the pyridine ring, a modification that fundamentally alters its biochemical role from a vitamin precursor to a versatile heterocyclic intermediate and research tool . It is commercially available as a white to off-white solid with standard purities of ≥95% .

Why 5-Amino-3-pyridinecarboxamide Cannot Be Replaced by Nicotinamide or Other Aminopyridine Isomers in Critical Research Applications


Despite superficial structural similarity to common pyridinecarboxamides like nicotinamide (niacinamide) and 6-aminonicotinamide, 5-amino-3-pyridinecarboxamide possesses unique physicochemical and biochemical properties that preclude generic substitution. The 5-amino substitution pattern confers a distinct electron distribution and hydrogen-bonding capacity that is critical for its function as a selective NAD-analog precursor and enzyme inhibitor scaffold . Unlike nicotinamide, which is a vitamin and NAD⁺ precursor, 5-amino-3-pyridinecarboxamide yields the biologically inactive coenzyme analog 5-amino-NAD, making it an essential tool for studying NAD-dependent enzyme mechanisms without metabolic interference [1]. Compared to 6-aminonicotinamide, a known G6PD inhibitor (Ki = 0.46 μM), 5-amino-3-pyridinecarboxamide exhibits markedly different biological activity profiles and synthetic utility . Substituting any of these analogs without verification would invalidate experimental outcomes and compromise synthetic route fidelity.

Quantitative Differentiation Evidence for 5-Amino-3-pyridinecarboxamide Relative to Nicotinamide and 6-Aminonicotinamide


Physicochemical Profile: Lipophilicity and Solubility Distinguish 5-Amino-3-pyridinecarboxamide from Nicotinamide for Formulation and Assay Development

5-Amino-3-pyridinecarboxamide exhibits significantly lower lipophilicity and higher aqueous solubility compared to the parent compound nicotinamide, which directly impacts formulation design and in vitro assay compatibility [1]. The XLogP3 value of -1.0 for 5-amino-3-pyridinecarboxamide is 0.37 log units more hydrophilic than nicotinamide's XLogP3 of -0.63 [2]. This translates to a measured aqueous solubility of 46.5 mg/mL (0.339 mol/L) for 5-amino-3-pyridinecarboxamide, classifying it as 'very soluble' .

Medicinal Chemistry Preformulation ADME Solubility

Biological Activity Divergence: 5-Amino-3-pyridinecarboxamide Generates an Inactive NAD Analog, Unlike Nicotinamide, Enabling Decoupled Enzyme Studies

The key biochemical differentiator is that 5-amino-3-pyridinecarboxamide serves as a precursor to 5-aminonicotinamide adenine dinucleotide (5-amino-NAD), a coenzyme analog that is biologically inactive in contrast to the natural coenzyme NAD⁺ derived from nicotinamide [1]. Walter and Kaplan (1963) demonstrated that 5-amino-NAD is unable to participate in typical dehydrogenase reactions, a property attributed to the altered electronic environment of the pyridine ring caused by the 5-amino substituent [1]. This contrasts sharply with nicotinamide, which is the essential precursor for the active coenzyme NAD⁺ . While the study did not provide quantitative enzyme activity data (e.g., kcat or Km) for 5-amino-NAD versus NAD⁺, it explicitly states its 'biological inactivity' based on fluorescence and absorption studies.

Enzymology Coenzyme Research NAD Metabolism Biochemical Assays

Synthetic Utility: 5-Amino-3-pyridinecarboxamide as a Superior Scaffold for Derivatization Compared to 6-Aminonicotinamide

5-Amino-3-pyridinecarboxamide contains a primary amino group at the 5-position and a primary carboxamide at the 3-position, providing two distinct, orthogonal handles for selective derivatization . This contrasts with 6-aminonicotinamide, where the amino group is at the 6-position and the carboxamide is at the 3-position, which can lead to different regioselectivity in reactions such as amide coupling or nucleophilic aromatic substitution . While direct comparative reaction yield data is not available in the provided sources, the structural distinction allows 5-amino-3-pyridinecarboxamide to access a different chemical space and generate a distinct set of analogs compared to 6-aminonicotinamide. For instance, it has been used to synthesize thiosemicarbazones via the 5-amino group, whereas 6-aminonicotinamide is primarily studied as a G6PD inhibitor .

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry Derivatization

Analytical and Handling Specifications: Defined Purity and Storage Parameters for Reproducible Research

Commercial suppliers provide 5-amino-3-pyridinecarboxamide with a minimum purity specification of 95% (HPLC) . Additionally, storage and stability guidelines are explicitly defined: long-term storage is recommended at -20°C, and vials should be centrifuged before opening to ensure maximum product recovery . While comparable purity levels are common for research-grade chemicals, the explicit storage condition of -20°C (rather than room temperature or 4°C) indicates a sensitivity to degradation that must be managed in laboratory workflows. This contrasts with nicotinamide, which is typically stored at room temperature and is highly stable [1].

Analytical Chemistry Compound Management Quality Control Stability

Procurement-Driven Application Scenarios for 5-Amino-3-pyridinecarboxamide (CAS 60524-14-3)


Enzymology and Coenzyme Research: Generation of Inactive NAD Analog for Mechanistic Studies

Based on the evidence from Section 3 (Evidence Item 2), 5-amino-3-pyridinecarboxamide is uniquely suited for laboratories studying NAD-dependent dehydrogenases. The compound serves as a precursor to the biologically inactive coenzyme analog 5-amino-NAD, enabling researchers to probe enzyme-coenzyme binding interactions without the confounding effect of catalytic turnover [1]. This application is not possible with nicotinamide, which yields the fully active NAD⁺. Procurement of 5-amino-3-pyridinecarboxamide is therefore essential for any project requiring a 'silent' coenzyme probe.

Medicinal Chemistry: Synthesis of Novel Heterocyclic Libraries via Regioselective Derivatization

As detailed in Section 3 (Evidence Item 3), the distinct 5-amino-3-carboxamide substitution pattern on the pyridine ring provides orthogonal reactive handles for the construction of diverse compound libraries . This differentiates it from isomers like 6-aminonicotinamide, which is more commonly used as a G6PD inhibitor. Medicinal chemists seeking to explore new chemical space around the aminopyridinecarboxamide core will specifically require 5-amino-3-pyridinecarboxamide to execute designed synthetic routes and generate unique structure-activity relationship data.

Preformulation and Assay Development: Leveraging High Aqueous Solubility for In Vitro Studies

The high aqueous solubility of 5-amino-3-pyridinecarboxamide (46.5 mg/mL) and its low lipophilicity (XLogP3 = -1.0), as quantified in Section 3 (Evidence Item 1), make it an attractive candidate for in vitro assays where DMSO concentration must be minimized or for the development of aqueous-based formulations . Compared to the less hydrophilic nicotinamide (XLogP3 = -0.63), 5-amino-3-pyridinecarboxamide offers a 0.37 log unit increase in hydrophilicity, which can be decisive in achieving solubility-limited assay windows. This is a critical differentiator for labs developing high-throughput screens or cell-based assays.

Analytical Reference Standard and Quality Control: Ensuring Reproducibility in Chemical Synthesis

The availability of 5-amino-3-pyridinecarboxamide with a defined purity of ≥95% and explicit storage conditions (-20°C) makes it suitable for use as an analytical reference standard in synthetic chemistry workflows . As highlighted in Section 3 (Evidence Item 4), the requirement for -20°C storage distinguishes it from room-temperature-stable nicotinamide, necessitating proper cold-chain management. Laboratories procuring this compound for use as a standard in HPLC, NMR, or other analytical methods must adhere to these specifications to ensure batch-to-batch consistency and method validation.

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